![molecular formula C4H7F2NO3S B2690031 3,3-Difluorocyclobutyl sulfamate CAS No. 2229591-83-5](/img/structure/B2690031.png)
3,3-Difluorocyclobutyl sulfamate
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Description
3,3-Difluorocyclobutyl sulfamate is a chemical compound with the molecular formula C4H7F2NO3S . It has a molecular weight of 187.17 .
Molecular Structure Analysis
The InChI code for 3,3-Difluorocyclobutyl sulfamate is1S/C4H7F2NO3S/c5-4 (6)1-3 (2-4)10-11 (7,8)9/h3H,1-2H2, (H2,7,8,9)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Environmental Persistence and Toxicokinetics
Perfluoroalkyl acids (PFAAs) and their derivatives, including sulfonates and carboxylates, are chemicals of significant interest due to their widespread consumer and industrial applications. Recent discoveries have highlighted their global distribution, environmental persistence, and presence in humans and wildlife, raising concerns about their toxicological profiles. A symposium sponsored by the Society of Toxicology and other entities focused on PFAA toxicity, addressing the toxicokinetic profiles among animal models and humans, and examining possible modes of action for observed toxicities (Andersen et al., 2008).
Degradation and Environmental Fate
The environmental fate of polyfluoroalkyl chemicals, including their degradation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of research. Studies have aimed to evaluate the environmental biodegradability of important precursors to PFSAs and PFCAs, providing insights into microbial degradation pathways and potential for defluorination (Liu & Mejia Avendaño, 2013).
Human Health Implications
Research on perfluorinated compounds (PFCs) has also focused on their effects on human health, including their potential to disrupt endocrine systems. Studies have demonstrated the ability of PFCs to interfere with thyroid hormone (TH) and aryl hydrocarbon receptor (AhR) functions, highlighting the need for further assessment of their impact on human health (Long, Ghisari, & Bonefeld‐Jørgensen, 2013).
Biotransformation and Environmental Impact
The biotransformation of PFAA precursors has been examined to understand their environmental and toxicological implications better. Research into microbial strains, activated sludge, and other environmental systems has shed light on metabolic pathways involved in the degradation of PFAA precursors, suggesting strategies for mitigating their environmental impact (Zhang et al., 2020).
properties
IUPAC Name |
(3,3-difluorocyclobutyl) sulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO3S/c5-4(6)1-3(2-4)10-11(7,8)9/h3H,1-2H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBAQANRYUZEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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